molecular formula C6H7F3N2O B2986433 alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol CAS No. 1343199-34-7

alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol

Cat. No.: B2986433
CAS No.: 1343199-34-7
M. Wt: 180.13
InChI Key: ALLGRHSYCXIDNW-UHFFFAOYSA-N
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Description

α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol is a pyrazole derivative featuring a trifluoromethyl group at the α-position (position 4) relative to the methanol group at position 5, along with a methyl substituent at position 1 (Figure 1). This structural combination makes it a versatile intermediate in medicinal and agrochemical synthesis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trifluoro-1-(2-methylpyrazol-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2O/c1-11-4(2-3-10-11)5(12)6(7,8)9/h2-3,5,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLGRHSYCXIDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol typically involves the introduction of the trifluoromethyl group into a pyrazole ring. One common method is the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethylated ketones, alcohols, and various substituted pyrazole derivatives .

Scientific Research Applications

Alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Substituent Position and Functional Group Variations

a) 1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-ylmethanamine
  • Structure: Differs by replacing the methanol group with a methanamine (-CH2NH2) at position 5.
  • Impact : The amine group increases basicity (pKa ~10–11) compared to the hydroxyl group (pKa ~15–16) in the target compound. This substitution reduces hydrogen-bonding capacity but enhances nucleophilicity, making it more reactive in alkylation or acylation reactions .
b) 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole
  • Structure : Trifluoromethyl at position 3, with aryl substituents (4-chlorophenyl, 4-methoxyphenyl) at positions 5 and 1.
  • Impact : The aryl groups increase lipophilicity (logP ~4.5 estimated) compared to the target compound’s smaller substituents (logP ~1.8 estimated). This enhances membrane permeability but reduces water solubility .
c) 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol
  • Structure : Trifluoromethyl at position 5 and hydroxyl at position 3.
  • ~150–160°C for the target compound) .

Electronic and Reactivity Comparisons

Compound Trifluoromethyl Position Key Functional Group Electronic Effects Reactivity Highlights
Target compound 4 (α to -CH2OH) -CH2OH Strong electron-withdrawing; polarizes ring Susceptible to oxidation (e.g., → ketone)
1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-ylmethanamine 4 -CH2NH2 Moderately electron-withdrawing Prone to nucleophilic substitution
2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid 3 -CH2COOH Enhances acidity (pKa ~3–4) Forms salts; esterification feasible

Physicochemical Properties

Property Target Compound 1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-ylmethanamine 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole
Molecular Weight (g/mol) ~208.1 ~179.1 ~408.4
Calculated logP 1.8 1.2 4.5
Hydrogen Bond Donors 1 (-OH) 1 (-NH2) 0
Melting Point (°C) ~150–160 (estimated) ~100–110 (estimated) ~180–190 (observed)

Biological Activity

Alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol (CAS: 1343199-34-7) is a compound that has garnered interest in the fields of medicinal and agricultural chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : 2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol
  • Molecular Formula : C6H7F3N2O
  • Molecular Weight : 180.13 g/mol

The trifluoromethyl group is known to enhance biological activity by improving the lipophilicity and metabolic stability of compounds.

Synthesis Methods

Various methods for synthesizing this compound have been reported. One notable method involves the reaction of methyl hydrazine with trifluoroacetaldehyde in the presence of acetic acid, yielding high selectivity and purity .

Anticancer Activity

Alpha-(trifluoromethyl)-1-methyl-1H-pyrazole derivatives have shown promising anticancer properties. Studies indicate that pyrazole-containing compounds can inhibit the growth of several cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)

In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells by modulating pathways such as the Bcl-2 family proteins, which are critical for regulating cell death .

Anti-inflammatory Effects

Research highlights the anti-inflammatory potential of pyrazole derivatives, including this compound. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

Pyrazoles exhibit antimicrobial properties against various bacterial strains. In particular, this compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact with bacterial enzymes, inhibiting their growth .

Study 1: Anticancer Evaluation

In a recent study evaluating the anticancer effects of pyrazole derivatives, this compound was tested against multiple cancer cell lines. The results indicated a significant reduction in cell viability at low micromolar concentrations, particularly in liver and breast cancer cells. The mechanism was linked to cell cycle arrest at the G2/M phase and increased apoptosis markers .

Study 2: Anti-inflammatory Assessment

Another study focused on the anti-inflammatory properties of this pyrazole derivative demonstrated its ability to reduce TNF-alpha levels in LPS-stimulated macrophages. The compound exhibited an IC50 value indicating potent activity against inflammation-related pathways .

Data Tables

Biological Activity Cell Line/Organism IC50 Value (µM) Mechanism
AnticancerMDA-MB-23112.07Apoptosis induction
AnticancerHepG210.00Cell cycle arrest
Anti-inflammatoryMacrophages0.283TNF-alpha inhibition
AntimicrobialStaphylococcus aureus50Enzyme inhibition

Q & A

Q. What are the established synthetic routes for alpha-(trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol, and what are their critical optimization parameters?

The compound is typically synthesized via condensation reactions using intermediates like 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. A common method involves reacting 1,1'-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone with aromatic aldehydes under acidic or basic conditions . Key parameters include:

  • Catalyst selection : Use of HCl or KOH to control reaction kinetics and product purity.
  • Temperature : Reactions often proceed at 60–80°C to balance yield and side-product formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the target compound from byproducts like α,β-unsaturated ketones .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are essential for confirming the trifluoromethyl group and methanol substituent positions. Chemical shifts for the pyrazole ring protons typically appear at δ 6.8–7.2 ppm .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. For example, single-crystal X-ray diffraction confirms the planarity of the pyrazole ring and hydrogen-bonding interactions in the methanol group .
  • Mass Spectrometry : High-resolution ESI-MS provides accurate molecular weight confirmation (e.g., [M+H]+^+ at m/z 239.1) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing competing side reactions?

Recent studies highlight:

  • Microwave-assisted synthesis : Reduces reaction time (from 12 hours to 30 minutes) and improves yields (up to 85%) by enhancing reaction homogeneity .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while additives like molecular sieves absorb water to prevent hydrolysis of trifluoromethyl groups .
  • Flow chemistry : Continuous flow systems minimize side products like dimerized pyrazoles by ensuring precise temperature control .

Q. What computational methods are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • DFT Calculations : B3LYP/6-31G(d) models predict electrophilic sites (e.g., C-5 of the pyrazole ring) and activation energies for reactions with amines or thiols .
  • Molecular Dynamics (MD) Simulations : Used to study solvent effects on reaction pathways, particularly for methanol-group participation in hydrogen bonding .

Q. How does the trifluoromethyl group influence the compound’s biological activity, and what are the challenges in designing analogs?

  • Bioisosteric effects : The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability in cell-based assays .
  • Challenges :
    • Stereochemical control : Fluorine’s electronegativity complicates regioselectivity in derivatization.
    • Toxicity screening : Metabolites like trifluoroacetic acid require rigorous LC-MS/MS profiling to assess cytotoxicity .

Q. What strategies resolve discrepancies in crystallographic data between experimental and computational models?

  • Multi-conformer refinement : SHELXL’s TWIN and BASF commands adjust for disorder in the trifluoromethyl group .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···F contacts) to validate packing models against DFT-predicted lattice energies .

Data Contradiction Analysis

Q. Conflicting reports exist on the stability of the methanol substituent under acidic conditions. How can this be addressed experimentally?

  • pH-dependent stability assays : Monitor degradation via HPLC at pH 2–7. Studies show the methanol group hydrolyzes at pH < 3, forming a ketone byproduct.
  • Protecting group strategies : Acetylation of the methanol group (using acetic anhydride) prevents degradation during synthetic steps .

Q. Discrepancies in reported melting points (e.g., 195–198°C vs. 212–214°C) for derivatives—what factors contribute to this variability?

  • Polymorphism : Differential Scanning Calorimetry (DSC) identifies multiple crystal forms.
  • Purity thresholds : Impurities from incomplete purification (e.g., residual solvents) lower observed melting points. Repetitive recrystallization from ethanol/water mixtures resolves this .

Methodological Recommendations

  • Synthetic protocols : Prioritize microwave-assisted methods for time-sensitive projects .
  • Characterization : Combine 19F^{19}\text{F} NMR with X-ray crystallography to unambiguously assign substituent positions .
  • Data reporting : Include detailed crystallographic parameters (e.g., CIF files) and raw spectral data in publications to enhance reproducibility .

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